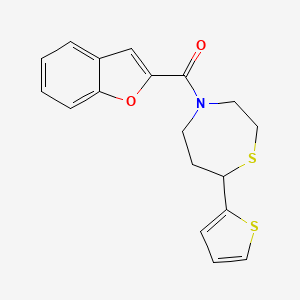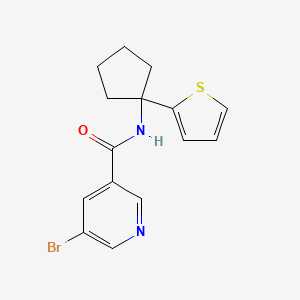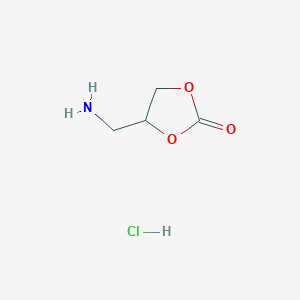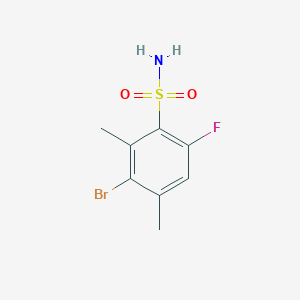
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is a laboratory chemical . It is also known as "4-Bromo-α,α-difluorotoluene" .
Synthesis Analysis
The synthesis of “1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” involves the use of Brettphos, Pd2dba3, and K2CO3. The mixture is flushed with nitrogen, then 1-bromo-4-(difluoromethyl)benzene and a mixture of ri-butanol: l,2-dimethoxyethane (9: 1) is added .
Molecular Structure Analysis
The empirical formula of “1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is C7H5BrF2 . The molecular weight is 207.02 . The SMILES string representation is FC(F)c1ccc(Br)cc1 .
Physical And Chemical Properties Analysis
“1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene” is a liquid . It has a refractive index of 1.514 and a density of 1.604 g/mL at 25 °C .
Scientific Research Applications
Efficient Synthesis Methods
Research demonstrates the development of efficient methods for synthesizing derivatives of dibromobenzenes, which are crucial for various organic transformations. For instance, Diemer, Leroux, and Colobert (2011) outlined complementary methods for accessing synthetically valuable 1,2-Dibromobenzenes, highlighting the importance of derivatives like 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene in organic chemistry due to their role as precursors in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Photodissociation Studies
Studies on the photodissociation of bromofluorobenzenes, such as the work by Borg (2007), provide insights into the behavior of fluorinated benzene derivatives under UV light. These findings are relevant for understanding the chemical properties and reactivity of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene under similar conditions (Borg, 2007).
Organometallic Chemistry
Research by Heiss and Schlosser (2003) on the functionalization of 1,2,3-trifluorobenzene and its bromo derivatives showcases the versatility of organometallic methods in regioselectively modifying fluorobenzene derivatives, which is applicable to the synthesis and manipulation of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene (Heiss & Schlosser, 2003).
Advanced Synthesis Techniques
The exploration of new synthetic techniques, such as the work on ring expansion to produce complex organometallic structures by Agou et al. (2015), underscores the potential for creating novel compounds from brominated and fluorinated precursors, suggesting avenues for the use of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene in the synthesis of complex molecules (Agou et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQARMMKXNFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)



![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)

